molecular formula C24H29N3O4 B4413384 methyl 4-(4-acetyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate

methyl 4-(4-acetyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate

Cat. No. B4413384
M. Wt: 423.5 g/mol
InChI Key: BFYPKKABCKBRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-acetyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate, also known as compound MIP-1, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. This compound has been found to have significant biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of MIP-1 is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines, and the inhibition of this pathway by MIP-1 can lead to a reduction in inflammation.
Biochemical and Physiological Effects
MIP-1 has been found to have significant biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, reduce the activity of enzymes involved in the breakdown of cartilage, and reduce the production of reactive oxygen species. These effects make it a promising candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MIP-1 in lab experiments is its potential as an anti-inflammatory agent. This makes it a useful tool for studying the mechanisms involved in the development of inflammatory diseases. However, one limitation is that the synthesis of MIP-1 is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions that could be explored in the study of MIP-1. One area of research could be the development of more efficient synthesis methods for MIP-1. Another area of research could be the investigation of the potential of MIP-1 as a treatment for other inflammatory diseases such as asthma and inflammatory bowel disease. Additionally, the mechanisms of action of MIP-1 could be further elucidated to better understand its potential as a therapeutic agent.

Scientific Research Applications

MIP-1 has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the main areas of research has been its potential as an anti-inflammatory agent. Studies have shown that MIP-1 can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as arthritis.

properties

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-propan-2-ylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-16(2)18-5-7-19(8-6-18)23(29)25-21-15-20(24(30)31-4)9-10-22(21)27-13-11-26(12-14-27)17(3)28/h5-10,15-16H,11-14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYPKKABCKBRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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